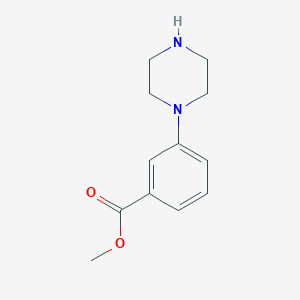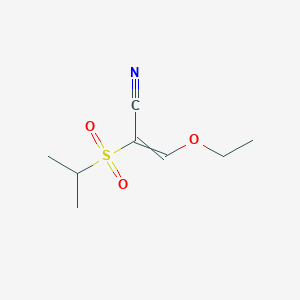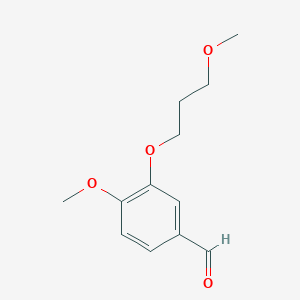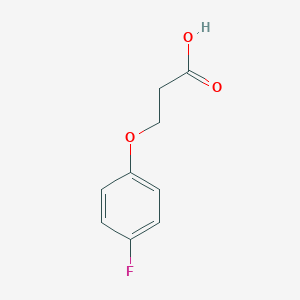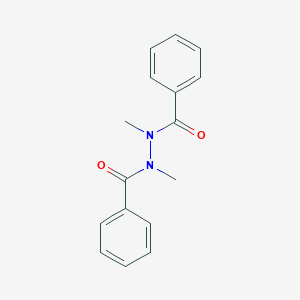
octanoyl-coenzyme A
作用机制
辛酰辅酶A通过其作为酰基载体的作用发挥作用。 它与不同长度和结构的碳链形成可逆的硫酯键,促进酰基在细胞内的转移 . 辛酰辅酶A的分子靶标包括烯酰辅酶A水合酶、烯酰辅酶Aδ异构酶 1 和中链特异性酰基辅酶A脱氢酶 . 这些酶参与β-氧化途径,辛酰辅酶A在该途径中被氧化以产生乙酰辅酶A .
类似化合物:
乙酰辅酶A: 一种短链脂肪酰基辅酶A,在能量代谢和生物合成途径中起着核心作用.
丙二酰辅酶A: 一种参与脂肪酸生物合成的α-羧化酰基辅酶A.
烯酰辅酶A: 一种参与β-氧化途径的α,β-不饱和酰基辅酶A衍生物.
独特性: 辛酰辅酶A的独特性在于其中等链长,这使其能够参与脂肪酸的β-氧化和复杂脂类的合成 . 它作为乙酰辅酶A生产中的中间体的作用突出了其在能量代谢和生物合成途径中的重要性 .
生化分析
Biochemical Properties
Octanoyl-CoA plays a significant role in biochemical reactions, particularly in the beta-oxidation of fatty acids in peroxisomes . It interacts with several enzymes and proteins, including Medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs . The interaction between Octanoyl-CoA and these enzymes is essential for the breakdown of fatty acids into acetyl-CoA, a key molecule in energy production .
Cellular Effects
Octanoyl-CoA influences various cellular processes. It is a critical player in energy metabolism, where it is involved in the production of acetyl-CoA, a molecule central to many biochemical reactions in cells . The presence and concentration of Octanoyl-CoA can impact cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of Octanoyl-CoA primarily involves its role in the beta-oxidation of fatty acids. It is produced alongside acetyl-CoA and transferred to the mitochondria to be further oxidized into acetyl-CoA . This process involves binding interactions with various biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octanoyl-CoA can change over time. For instance, studies have shown that certain mutations in the ACADM gene, which encodes for the MCAD enzyme, can affect the residual octanoyl-CoA oxidation activities . This can influence the stability of Octanoyl-CoA and its long-term effects on cellular function.
Metabolic Pathways
Octanoyl-CoA is involved in several metabolic pathways, most notably the beta-oxidation of fatty acids. In this process, it interacts with enzymes such as MCAD . This pathway is crucial for energy production in cells, highlighting the importance of Octanoyl-CoA in cellular metabolism .
Transport and Distribution
Octanoyl-CoA is produced in the peroxisomes and then transferred to the mitochondria for further oxidation
Subcellular Localization
Octanoyl-CoA is primarily localized in the peroxisomes, where it is produced, and the mitochondria, where it is further oxidized into acetyl-CoA . This subcellular localization is crucial for its role in the beta-oxidation of fatty acids and energy production in cells.
准备方法
合成路线和反应条件: 辛酰辅酶A的合成可以通过化学酶法实现。 一种常见的方法是使用酰基辅酶A脱氢酶将前体酸转化为烯酰辅酶A衍生物 . 当前体酸在市面上不可获得时,这种方法特别有价值 . 另一种方法是使用液相色谱结合串联质谱检测 (LC-MS/MS) 对辅酶A及其衍生物进行绝对定量 .
工业生产方法: 辛酰辅酶A的工业生产通常涉及辅酶A硫酯的酶促合成。 此过程对于研究辅酶A依赖性酶和途径以及代谢组学研究至关重要 . 建议的合成路线可以在小规模上进行,并且不需要特殊的化学设备,这使得它们对生物实验室很方便 .
化学反应分析
反应类型: 辛酰辅酶A会发生各种化学反应,包括氧化、还原和取代。 它是β-氧化途径中的关键中间体,在此过程中它被进一步氧化为乙酰辅酶A .
常见试剂和条件: 涉及辛酰辅酶A的反应中使用的常见试剂包括酰基辅酶A脱氢酶、烯酰辅酶A水合酶和中链特异性酰基辅酶A脱氢酶 . 这些反应通常在线粒体和过氧化物酶体内的生理条件下发生 .
主要产物: 辛酰辅酶A氧化形成的主要产物是乙酰辅酶A . 该分子是能量产生和生物合成途径中的中心代谢物 .
科学研究应用
相似化合物的比较
Acetyl-CoA: A short-chain fatty acyl-CoA that plays a central role in energy metabolism and biosynthetic pathways.
Malonyl-CoA: An alpha-carboxylated acyl-CoA involved in fatty acid biosynthesis.
Enoyl-CoA: An alpha, beta-unsaturated acyl-CoA derivative involved in the beta-oxidation pathway.
Uniqueness: Octanoyl-Coenzyme A is unique due to its medium-chain length, which allows it to participate in both the beta-oxidation of fatty acids and the synthesis of complex lipids . Its role as an intermediate in the production of acetyl-CoA highlights its importance in energy metabolism and biosynthetic pathways .
属性
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZYOXOBSXMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862615 | |
| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} octanethioate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Octanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1264-52-4 | |
| Record name | Octanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway involving octanoyl-CoA?
A1: Octanoyl-CoA is a key intermediate in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids in mitochondria and peroxisomes to generate energy. [, , , , , ]
Q2: How does octanoyl-CoA interact with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)?
A2: Octanoyl-CoA acts as a substrate for MCAD, a flavoenzyme that catalyzes the first step of beta-oxidation for medium-chain fatty acids. The interaction involves the binding of octanoyl-CoA to MCAD, followed by dehydrogenation to yield trans-2-octenoyl-CoA and the reduced enzyme (MCAD-FADH2). [, , , , ]
Q3: What are the distinct steps involved in the MCAD-catalyzed dehydrogenation of octanoyl-CoA?
A3: The reaction involves several steps: (1) formation of the MCAD-FAD-octanoyl-CoA Michaelis complex, (2) isomerization reactions with subtle electronic changes, and (3) reduction of the enzyme-bound flavin (FAD) to FADH2, resulting in the formation of the product, trans-2-octenoyl-CoA. [, , , ]
Q4: How does the 3'-phosphate group of CoA influence the MCAD-catalyzed reaction, despite its distance from the active site?
A4: Despite being located approximately 15 Å away from the active site, the 3'-phosphate group of CoA plays a crucial role in the MCAD-catalyzed reaction. Studies using 3'-phosphate-truncated octanoyl-CoA demonstrate altered kinetic parameters, including changes in turnover rate, Km values, and the rates of reductive and oxidative half-reactions. These findings highlight the functional significance of the 3'-phosphate group, even at a distance. []
Q5: Does the substitution of Glu-376, a key active site residue in MCAD, affect its interaction with octanoyl-CoA?
A5: Yes, the Glu-376 residue in MCAD plays a crucial role in abstracting the alpha-proton from octanoyl-CoA. Replacing Glu-376 with Gln (E376Q mutation) significantly impairs both the rate of octanoyl-CoA-dependent FAD reduction and the binding kinetics of octenoyl-CoA, indicating its importance in proton transfer and active site environment modulation. [, , ]
Q6: How do octanoyl-CoA and octenoyl-CoA dissociation pathways from MCAD differ, and how do these pathways relate to the enzyme's oxidase activity?
A7: Octenoyl-CoA dissociates from MCAD-FADH2 via two pathways: (1) a "facile" pathway involving the reversal of the reductive half-reaction, releasing octenoyl-CoA as octanoyl-CoA; and (2) a "restricted" pathway involving direct but slow dissociation of octenoyl-CoA. The restricted pathway coincides with the rate of FADH2 oxidation by O2, suggesting suppression of oxidase activity when the enzyme is in the charge-transfer complex form. Oxidase activity emerges upon conversion of the complex to the MCAD-FADH2 - octenoyl-CoA Michaelis complex. [, ]
Q7: Does the brain exhibit a preference for utilizing medium-chain fatty acids like octanoyl-CoA for energy production?
A8: Research indicates a relatively higher activity of octanoyl-CoA dehydrogenase compared to palmitoyl-CoA dehydrogenase in both rat and human brains. This elevated activity of the medium-chain fatty acyl-CoA dehydrogenase may reflect the brain's capacity to utilize medium-chain fatty acids like octanoyl-CoA for energy and its protective mechanism against potentially encephalopathic effects of these substrates. []
Q8: What is the role of carnitine palmitoyltransferases (CPTs) in relation to octanoyl-CoA?
A9: CPTs are a family of enzymes responsible for transporting long-chain fatty acyl-CoAs, such as palmitoyl-CoA, across the mitochondrial membrane for beta-oxidation. While octanoyl-CoA, being a medium-chain fatty acyl-CoA, does not require CPT for mitochondrial entry, studies investigating CPT specificity for carnitine analogs often utilize octanoyl-CoA as a comparative substrate to palmitoyl-CoA. []
Q9: What is the molecular formula and weight of octanoyl-CoA?
A9: The molecular formula of octanoyl-CoA is C27H48N7O17P3S. Its molecular weight is 809.7 g/mol.
Q10: Does octanoyl-CoA exhibit distinct spectroscopic properties when bound to enzymes like MCAD?
A11: Yes, the binding of octanoyl-CoA and its analogs to MCAD can induce characteristic spectral changes. For example, the formation of a charge-transfer complex between the enolate of 3-thia-octanoyl-CoA and the oxidized flavin in MCAD results in a long-wavelength absorption band. Additionally, 4-thia-trans-2-octenoyl-CoA, a product analog, exhibits a red-shifted absorption band upon binding to MCAD. These spectral shifts provide valuable insights into the enzyme-substrate interactions. [, , , ]
Q11: What spectroscopic techniques have been used to study the interaction of octanoyl-CoA and its analogs with MCAD?
A12: Several spectroscopic techniques have been employed, including UV-Vis spectrophotometry, stopped-flow kinetics, and resonance Raman spectroscopy. These techniques allow researchers to monitor changes in the electronic structure of the flavin cofactor and substrate upon binding and during catalysis. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
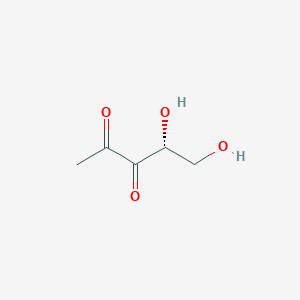
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
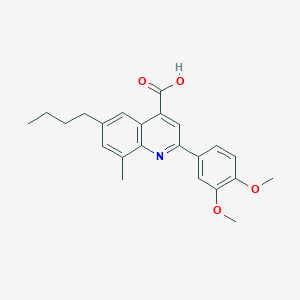
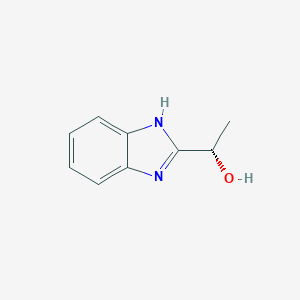
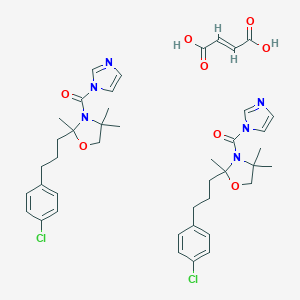
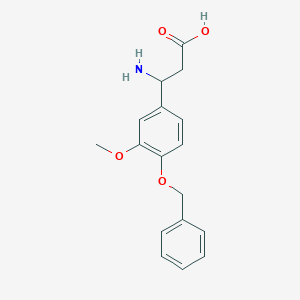
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)
